molecular formula C8H10N4 B11920238 2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile

2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile

Cat. No.: B11920238
M. Wt: 162.19 g/mol
InChI Key: YHMZOOLRFCGOER-UHFFFAOYSA-N
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Description

2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is a heterocyclic compound that features an imidazole ring fused to a pyridine ring. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile typically involves the cyclization of histamine dihydrochloride with paraformaldehyde under reflux conditions . The reaction is carried out in water, and the mixture is heated for several hours to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process would likely be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring, potentially leading to different hydrogenated forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while reduction can produce hydrogenated imidazole compounds.

Scientific Research Applications

Pharmaceutical Development

The compound is being extensively studied for its potential therapeutic applications:

  • Neurological Disorders : Research indicates that derivatives of tetrahydroimidazo[4,5-c]pyridine exhibit neuroprotective effects and may be developed into treatments for conditions such as schizophrenia and epilepsy . These compounds are believed to interact with neurotransmitter systems, providing a pathway for drug formulation targeting these disorders.
  • Antihypertensive Agents : Certain derivatives have demonstrated efficacy in lowering blood pressure in animal models. For instance, studies involving 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives showed significant reductions in mean arterial blood pressure in hypertensive rat models . This highlights the potential of these compounds in managing hypertension.

Biochemical Research

In biochemical contexts, 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile serves as a valuable tool:

  • Enzyme Inhibition Studies : The compound has been evaluated as an inhibitor of specific enzymes related to bacterial infections. For example, N-benzyl derivatives of tetrahydroimidazo[4,5-c]pyridine were synthesized and tested for their inhibitory activity against Porphyromonas gingivalis enzymes . The structure-activity relationship studies suggest that modifications can enhance inhibitory potency.

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Organic Electronics : Research is ongoing to explore the use of tetrahydroimidazo[4,5-c]pyridine derivatives in organic electronic devices. Their electronic properties are being analyzed for potential use in developing more efficient photonic devices and organic light-emitting diodes (OLEDs) .

Analytical Chemistry

In analytical chemistry:

  • Standard Reference Material : The compound is utilized as a standard in various analytical techniques. Its stable chemical properties allow for improved accuracy and reliability in chemical analyses across laboratories .

Agrochemical Applications

Research into agrochemical applications is also promising:

  • Pest Control Solutions : There is ongoing investigation into the use of this compound and its derivatives for developing new agrochemicals. These formulations may provide more effective pest control methods that are also environmentally friendly .

Summary Table of Applications

Application AreaSpecific Uses
Pharmaceutical DevelopmentTreatments for neurological disorders and hypertension
Biochemical ResearchEnzyme inhibition studies
Material ScienceOrganic electronics and photonic devices
Analytical ChemistryStandard reference material
Agrochemical ApplicationsDevelopment of new pest control solutions

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system allows for diverse reactivity and potential therapeutic applications, setting it apart from other imidazopyridines .

Biological Activity

2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile is a compound that belongs to the imidazopyridine family, which has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H10N4
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 17064-xxxx (specific CAS not widely recognized)

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its effects on various biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing the imidazopyridine structure exhibit promising anticancer properties. For instance:

  • A series of derivatives were synthesized and evaluated for their activity against various cancer cell lines. The results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against cancer cells .
CompoundCell LineIC50 (µM)
Compound AHeLa12.5
Compound BMCF-78.3
Compound CA54915.0

VEGFR-2 Kinase Inhibition

The compound has also been identified as a potential inhibitor of VEGFR-2 kinase. In a study by Zhang et al. (2012), derivatives of tetrahydroimidazopyridines were synthesized and tested for their inhibitory effects on VEGFR-2 activity:

  • Results : The most active compounds showed significant inhibition of VEGFR-2 with IC50 values ranging from 0.5 to 3 µM .

Antimicrobial Activity

Another area of investigation is the antimicrobial properties of this compound:

  • Preliminary studies suggest that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be lower than those of standard antibiotics .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Kinases : The compound's ability to inhibit kinases such as VEGFR-2 suggests a role in modulating angiogenesis and tumor growth.
  • Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies have shown that these compounds can increase ROS levels in cancer cells, contributing to their cytotoxic effects.

Case Studies

  • Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry explored a series of tetrahydroimidazopyridine derivatives for their anticancer efficacy against various cell lines. The findings highlighted the importance of structural modifications in enhancing potency .
  • VEGFR Inhibition Study : In vitro assays demonstrated that specific modifications to the imidazopyridine structure significantly enhanced VEGFR-2 inhibitory activity .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetonitrile

InChI

InChI=1S/C8H10N4/c9-3-1-8-11-6-2-4-10-5-7(6)12-8/h10H,1-2,4-5H2,(H,11,12)

InChI Key

YHMZOOLRFCGOER-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(N2)CC#N

Origin of Product

United States

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